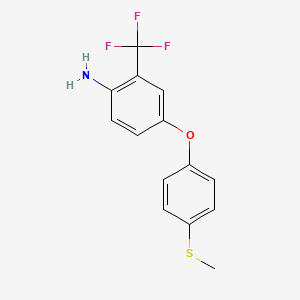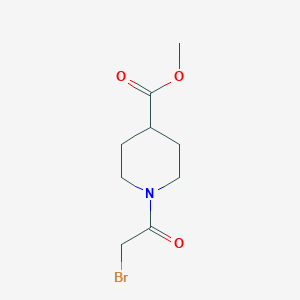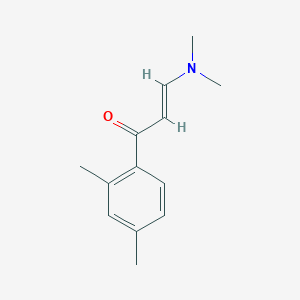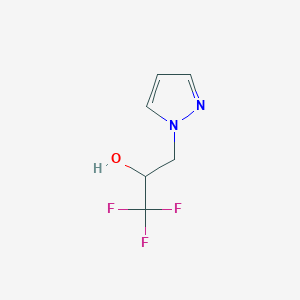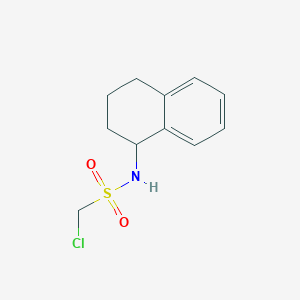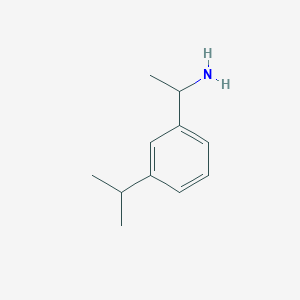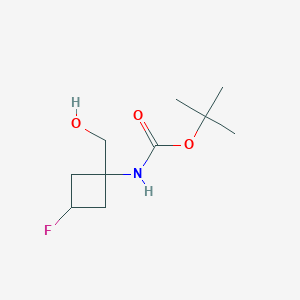
1-(Boc-amino)-3-fluorocyclobutane-1-methanol
Vue d'ensemble
Description
“1-(Boc-amino)-3-fluorocyclobutane-1-methanol” is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamates, are commonly used protective groups for amines . They are stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Molecular Structure Analysis
The molecular geometrical parameters, vibrational frequencies, electronic properties and nonlinear optical (NLO) behavior of 3-amino-4-(Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) .Chemical Reactions Analysis
Boc-protected amines and amino acids are formed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Combination of the unique physical and chemical properties of fluorine with amino acids represents a new approach for the design of biologically active peptides with improved pharmacological properties . Due to their unique electronic properties, fluorinated amino acids have huge effects on protein stability, protein–protein as well as ligand–receptor interactions, and the physical .Applications De Recherche Scientifique
Synthesis for Imaging :
- [F-18]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for use in positron emission tomography (PET) imaging. This synthesis involves a nucleophilic displacement reaction and yields a product with high specific activity. The process starts with benzyl bromide and epichlorohydrin and involves several steps, including the conversion of cyclobutane dicarboxylate diamide to diastereomeric cyclobutane hydantoins (Shoup & Goodman, 1999).
Spectroscopic Studies :
- Spectroscopic properties of Bis-Boc-L-Alanine modified 1,8-Naphthyridine ligands, synthesized and characterized, show absorption and fluorescence spectra in methanol. The absorption spectra exhibit π→π* transition, and fluorescence spectra show a mirror symmetry peak. These ligands can serve as fluorescent probes for heavy metal ions like Hg2+ and Cr3+, as their spectroscopic properties change upon titration with these ions (Gou et al., 2015; Gou et al., 2014).
Halogen Bond-Induced Phosphorescence :
- Boc and N,N'-dicyclohexylurea capped γ-amino acid, upon monobromination, demonstrated phosphorescence in the solid state. This compound displayed varying photoluminescence intensity and lifetimes in different crystal forms. The intermolecular C=O…Br halogen bond in the compound directs the heavy atom effect responsible for the phosphorescence (Maity et al., 2013).
PET Imaging for Tumor Localization :
- Amino acid analog PET radiotracers like Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC) are used for evaluating cancers like prostate cancer. These studies focus on common physiologic uptake patterns, incidental findings, and variants in patients undergoing 18F-FACBC PET. The liver and pancreas show the most intense uptake, and the activity in organs follows the presence of amino acid transport and metabolism (Schuster et al., 2014).
Safety And Hazards
Orientations Futures
The use of Boc-protected amines and amino acids in peptide synthesis has been well-documented . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests a promising future for the use of Boc-protected amines and amino acids in the synthesis of complex molecules.
Propriétés
IUPAC Name |
tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIXJRTXFCDVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-fluorocyclobutane-1-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



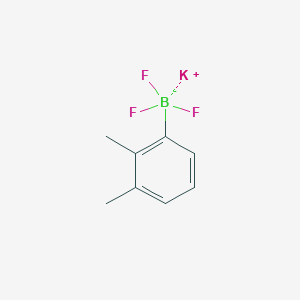
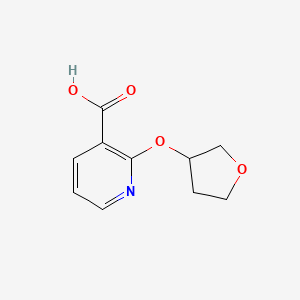
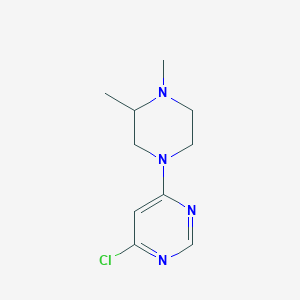
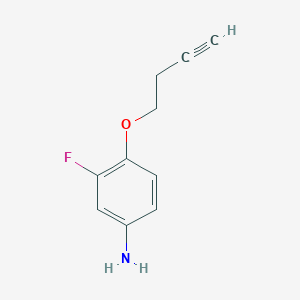

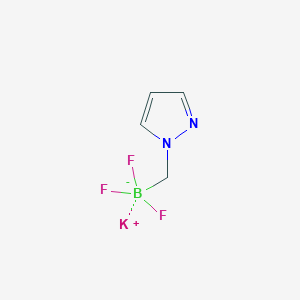
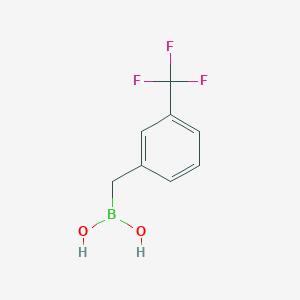
![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)
